2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C16H14Cl3N3O3 This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, including trichloroethyl, nitroanilino, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide involves multiple steps:
Nitration: The initial step involves the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline.
Acylation: The 2-chloro-4-nitroaniline is then acylated with trichloroacetyl chloride to form the intermediate compound.
Thioamide Formation: The intermediate is reacted with thiourea to introduce the carbothioyl group.
Final Coupling: The final step involves coupling the intermediate with 2-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include trichloroacetyl chloride, thiourea, and 2-methylbenzoyl chloride. The reactions are carried out under controlled temperatures and pressures to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s nitro and carbothioyl groups play a crucial role in its biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The trichloroethyl group enhances its stability and facilitates its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-{4-nitroanilino}ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-{3-(4-chloro-phenyl)-thioureido}-ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-{3-(2-chloro-phenyl)-thioureido}-ethyl)benzamide
Uniqueness
2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and carbothioyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14Cl4N4O3S |
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Molecular Weight |
496.2 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(2-chloro-4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl4N4O3S/c1-9-4-2-3-5-11(9)14(26)23-15(17(19,20)21)24-16(29)22-13-7-6-10(25(27)28)8-12(13)18/h2-8,15H,1H3,(H,23,26)(H2,22,24,29) |
InChI Key |
IVIMTMUYJBILQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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